[1-(2-Ethoxyethyl)cyclopropyl]methanamine
Beschreibung
Eigenschaften
IUPAC Name |
[1-(2-ethoxyethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-6-5-8(7-9)3-4-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUBJBFEFYEFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263915 | |
| Record name | Cyclopropanemethanamine, 1-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-58-4 | |
| Record name | Cyclopropanemethanamine, 1-(2-ethoxyethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanemethanamine, 1-(2-ethoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [1-(2-Ethoxyethyl)cyclopropyl]methanamine are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the administered dose is able to reach the systemic circulation.
Biologische Aktivität
[1-(2-Ethoxyethyl)cyclopropyl]methanamine, with the CAS number 1423025-58-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl ring substituted with an ethoxyethyl group and a methanamine functional group. Its unique structure suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that compounds with similar structures can possess significant antimicrobial properties. For example, derivatives with cyclopropyl moieties have been linked to enhanced activity against certain bacterial strains.
Anticancer Potential
The anticancer properties of this compound are being investigated through various assays. Preliminary data suggest that it may inhibit the growth of specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways. This interaction could lead to altered gene expression and subsequent physiological responses.
Research Findings and Case Studies
Recent studies have provided insights into the pharmacokinetics and efficacy of this compound.
Pharmacokinetics
In vivo studies are essential to understand the bioavailability and metabolic pathways of this compound. For instance, a study on similar compounds indicated that structural modifications can significantly affect absorption rates and clearance from biological systems.
| Compound | Bioavailability (%) | Clearance (mL/min/kg) | Efficacy in Animal Models |
|---|---|---|---|
| Compound A | 18 | 21.8 | Low |
| Compound B | 45 | 1.3 | Moderate |
Efficacy Studies
Efficacy studies conducted on animal models have shown varying results based on dosing regimens and compound formulation. For example, compounds structurally related to this compound were tested for their ability to reduce tumor burden in xenograft models, showing promising results at specific doses.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Building Block for Synthesis : The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Its reactivity can be harnessed in various coupling reactions and transformations.
Biology
- Biological Activity Investigation : Preliminary studies suggest potential antimicrobial and antifungal properties. Research indicates that similar compounds exhibit activity against pathogens like Staphylococcus aureus and Candida albicans.
- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Medicine
- Therapeutic Applications : There is ongoing research into its potential as a drug candidate for treating conditions such as infections and inflammatory diseases. Its ability to form stable complexes with biomolecules enhances its applicability in drug delivery systems.
- Case Study Example : A study exploring the efficacy of related compounds demonstrated significant reduction in inflammatory markers in animal models, suggesting similar potential for [1-(2-Ethoxyethyl)cyclopropyl]methanamine.
Industry
- Material Development : The compound is being evaluated for use in developing new materials, including polymers and coatings. Its unique properties may contribute to advancements in electronics and nanotechnology.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Molecular Properties
| Compound Name (CAS) | Substituents on Cyclopropane | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound (1423025-58-4) | 2-Ethoxyethyl | C₈H₁₇NO | 143.23 | Primary amine, ethoxyethyl |
| [1-(Trifluoromethyl)cyclopropyl]methanamine HCl (1783418-59-6) | Trifluoromethyl | C₅H₉F₃N·HCl | 179.59 | Primary amine, CF₃ |
| [1-(3-Bromophenyl)cyclopropyl]methanamine (886365-87-3) | 3-Bromophenyl | C₁₀H₁₂NBr | 226.11 | Primary amine, bromoarene |
| [1-(2-Methoxyphenyl)cyclopropyl]methanamine (886365-72-6) | 2-Methoxyphenyl | C₁₁H₁₅NO | 177.25 | Primary amine, methoxyarene |
| [1-(2-Methoxyethyl)cyclopropyl]methanamine (1421603-95-3) | 2-Methoxyethyl | C₇H₁₅NO | 129.20 | Primary amine, methoxyethyl |
Substituent Effects :
- Electron-Withdrawing Groups (e.g., CF₃) : Increase polarity and reduce lipophilicity compared to ethoxyethyl or methoxyethyl groups .
- Alkoxy Chains (e.g., ethoxyethyl vs. methoxyethyl) : Ethoxyethyl provides greater lipophilicity than methoxyethyl, which may influence blood-brain barrier penetration .
Key Observations :
Key Differences :
- Receptor Targeting : Aryl-substituted derivatives (e.g., 38) show high selectivity for serotonin receptors, whereas trifluoromethyl analogs (e.g., 14) stabilize microtubules .
Physicochemical Properties
Table 4: Predicted and Experimental Properties
Collision Cross Section (CCS) :
- The ethoxyethyl derivative has a lower CCS (131.8 Ų) than the trifluoromethyl analog (136.8 Ų), suggesting a more compact structure .
Vorbereitungsmethoden
Reaction Scheme
A scalable and industrially relevant method involves the condensation of cyclopropyl methyl ketone with an amine followed by reduction to yield the corresponding cyclopropylalkylamine.
- Condensation: Cyclopropyl methyl ketone reacts with an amine (e.g., 2-ethoxyethylamine or a protected amine derivative) under Lewis acid catalysis to form an imine intermediate.
- Reduction: The imine is reduced to the secondary amine using hydrogenation or hydride reagents.
- Debenzylation or deprotection: If a protecting group was used on the amine, it is removed to yield the primary amine.
Reaction Conditions and Catalysts
- Lewis acids: Boron-based Lewis acids such as B(OiPr)3 are effective for imine formation.
- Solvents: Preferred solvents include tetrahydrofuran (THF), isopropanol, toluene, and mixtures thereof.
- Reduction: Catalytic hydrogenation using Pd/C under hydrogen pressure (e.g., 10 bar) at elevated temperatures (e.g., 70°C) is common.
- Yields: Overall yields for these sequences can reach up to 76% for similar cyclopropyl alkyl amines.
Advantages and Limitations
- Advantages: Scalable, uses inexpensive starting materials (e.g., cyclopropyl methyl ketone), and applicable to enantiomerically pure amines.
- Limitations: Requires careful control of reaction conditions; purification may involve flash chromatography, which can be less practical at large scale.
Representative Data from Patent Literature
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| i) | Cyclopropyl methyl ketone + (S)-α-phenylethylamine, Lewis acid, THF | Imine formation (INT1) |
| ii) | Hydrogenation with Pd/C, H2 (10 bar), 70°C, 24 h | Secondary amine (INT2) |
| iii) | Debenzylation (if applicable) | Primary amine (target compound) |
This sequence is described in detail in patent US20210395185A1, emphasizing scalability and industrial applicability.
Alternative Method: Hydrolysis of N-(2-Alkoxyethyl)alkanamides
Synthetic Route
Another approach involves preparing N-(2-alkoxyethyl)alkanamides through the reaction of 2-oxazolines with alcohols (e.g., ethanol) in the presence of a strong base, followed by hydrolysis to yield the corresponding 2-alkoxyethyl amines.
Reaction Details
- Starting materials: 2-oxazoline derivatives.
- Reagents: Methanol or ethanol with sodium methoxide as a strong base.
- Process: Ring opening of 2-oxazoline yields N-(2-alkoxyethyl)alkanamides.
- Hydrolysis: Subsequent hydrolysis of these amides under acidic or basic conditions liberates the 2-alkoxyethyl amines.
Applicability
While this method is more general for 2-alkoxyethyl amines, it can be adapted to synthesize the 2-ethoxyethyl side chain on cyclopropylmethanamine derivatives by appropriate choice of starting materials.
Supporting Synthetic Transformations and Functional Group Manipulations
Cyclopropyl Ring Functionalization
- Cyclopropyl derivatives such as 1-(ethoxyethynyl)cyclopropanol can be converted into esters and acids, which serve as intermediates for amine synthesis.
- Ring expansions and rearrangements under oxidative or acidic conditions have been documented, but for the target amine, preservation of the cyclopropyl ring is essential.
Catalytic Reductive Amination of Carboxylic Acids
- Recent advances include catalytic reductive amination of cyclopropane carboxylic acids with amines using phenylsilane and zinc acetate catalysts in toluene.
- This method allows direct conversion of carboxylic acids to amines, potentially applicable for preparing cyclopropylmethanamine derivatives with ethoxyethyl substituents.
Summary Table of Preparation Methods
Q & A
Q. How can researchers design a synthesis protocol for [1-(2-Eethoxyethyl)cyclopropyl]methanamine?
- Methodological Answer : Synthesis of cyclopropane-containing amines often involves reductive amination or cyclopropanation strategies. For analogs like those in , NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol (MeOH) are used to reduce imine intermediates. Key steps include:
- Cyclopropane ring formation : Use transition-metal catalysts (e.g., Rh or Cu) for carbene transfer to alkenes.
- Amine functionalization : Optimize reducing agents (e.g., NaBH(OAc)₃ for sterically hindered substrates ).
- Solvent selection : Polar aprotic solvents (e.g., DCE) improve reaction efficiency .
Yields for similar compounds range from 38% to 40% under these conditions .
Q. What characterization techniques are critical for confirming the structure of [1-(2-Eethoxyethyl)cyclopropyl]methanamine?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm cyclopropane geometry and ethoxyethyl substitution patterns. For example:
- Cyclopropane protons : Look for characteristic splitting patterns (e.g., AB systems) in ¹H NMR .
- Ethoxyethyl group : Identify methylene (-CH₂-) signals near δ 3.5–4.0 ppm .
High-Resolution Mass Spectrometry (HRMS) validates molecular formula (e.g., [M+H]+ calculated vs. experimental ). Polarimetry or chiral HPLC is recommended if enantiomers are present .
Q. How should researchers address incomplete physicochemical data in safety documentation?
- Methodological Answer : Safety Data Sheets (SDS) often lack parameters like logP, water solubility, or decomposition products . Mitigation strategies include:
- Experimental determination : Use shake-flask methods for logP or thermogravimetric analysis (TGA) for decomposition studies.
- Computational modeling : Apply QSAR tools to predict toxicity or environmental persistence .
- Hierarchical risk assessment : Prioritize handling precautions (e.g., PPE, ventilation) based on acute toxicity classifications (e.g., H302, H315 ).
Advanced Research Questions
Q. How can functional selectivity in receptor binding studies be assessed for [1-(2-Eethoxyethyl)cyclopropyl]methanamine derivatives?
- Methodological Answer : Functional selectivity (e.g., serotonin 5-HT₂C receptor agonism vs. antagonism) is evaluated via:
- In vitro assays : Measure cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells .
- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) on binding affinity .
- Molecular docking : Use X-ray crystallography data of receptor-ligand complexes to rationalize selectivity .
Q. What strategies resolve contradictions in spectral data (e.g., NMR signal overlap)?
- Methodological Answer : For complex splitting patterns (e.g., cyclopropane protons overlapping with ethoxyethyl signals):
Q. What are best practices for enantiomer separation and analysis of chiral cyclopropane derivatives?
- Methodological Answer : Chiral resolution methods include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
- Polarimetry : Measure specific rotation (e.g., +10.0° in D₂O for enantiopure analogs ).
- X-ray crystallography : Confirm absolute configuration via single-crystal analysis .
Data Contradiction Analysis
Q. How to interpret conflicting stability data in SDS vs. experimental observations?
- Methodological Answer : SDS may state "stable under recommended conditions" but omit decomposition pathways . Researchers should:
- Conduct stress testing : Expose the compound to heat, light, or humidity to identify degradation products via LC-MS.
- Cross-reference literature : Analogous cyclopropanes degrade via ring-opening under acidic conditions .
Methodological Tables
Key Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
